molecular formula C19H13FN2O3S B2696672 4-fluoro-N-[4-(5-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide CAS No. 921911-84-4

4-fluoro-N-[4-(5-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide

Cat. No.: B2696672
CAS No.: 921911-84-4
M. Wt: 368.38
InChI Key: PSJUEJYSNSSGBX-UHFFFAOYSA-N
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Description

4-fluoro-N-[4-(5-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide is a complex organic compound that features a benzamide core substituted with a fluoro group, a thiazole ring, and a methoxybenzofuran moiety. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-N-[4-(5-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide typically involves multi-step organic reactions. The process begins with the preparation of the thiazole ring, which is then coupled with the benzofuran moiety. The final step involves the introduction of the fluoro group and the formation of the benzamide linkage. Common reagents used in these reactions include thionyl chloride, methoxybenzofuran, and fluoroaniline. Reaction conditions often involve the use of solvents like dichloromethane and catalysts such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-fluoro-N-[4-(5-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The fluoro group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products

    Oxidation: Formation of hydroxyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted benzamides with various functional groups.

Scientific Research Applications

4-fluoro-N-[4-(5-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.

Comparison with Similar Compounds

Similar Compounds

  • 4-fluoro-N-(4-methylthiazol-2-yl)benzamide
  • 4-fluoro-N-(4-tert-butylthiazol-2-yl)benzamide
  • 4-fluoro-N-(4-(5-methylbenzofuran-2-yl)thiazol-2-yl)benzamide

Uniqueness

4-fluoro-N-[4-(5-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide is unique due to the presence of the methoxybenzofuran moiety, which imparts specific biological activities and enhances its potential as a therapeutic agent. The combination of the fluoro group, thiazole ring, and benzofuran moiety makes it a versatile compound with diverse applications.

Biological Activity

4-fluoro-N-[4-(5-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide is a compound of interest due to its potential biological activity, particularly in the fields of oncology and infectious diseases. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure that includes a thiazole moiety, a benzamide group, and a methoxy-substituted benzofuran. The presence of fluorine and methoxy groups is significant for its biological activity.

Research indicates that compounds with thiazole and benzofuran structures often exhibit diverse biological activities, including:

  • Antitumor Activity : Thiazole derivatives have been reported to inhibit tumor growth through various mechanisms, including the induction of apoptosis in cancer cells.
  • Antimicrobial Activity : The benzofuran moiety is known for its potential antimicrobial properties, which may enhance the efficacy of the compound against bacterial strains.

Antitumor Activity

A study evaluating various thiazole derivatives found that certain structural modifications significantly enhanced cytotoxicity against cancer cell lines. For instance, compounds with electron-donating groups like methoxy exhibited lower IC50 values against human glioblastoma U251 cells compared to standard treatments like doxorubicin .

CompoundIC50 (µg/mL)Cell Line
This compoundTBDU251 (glioblastoma)
Doxorubicin0.5U251

Antimicrobial Activity

In vitro studies have demonstrated that thiazole-containing compounds can exhibit significant antibacterial activity. For example, certain derivatives showed comparable efficacy to standard antibiotics against Staphylococcus aureus and Escherichia coli.

CompoundZone of Inhibition (mm)Bacterial Strain
This compoundTBDS. aureus
Standard Antibiotic20S. aureus

Case Studies

  • Anticancer Studies : A recent investigation focused on the structure-activity relationship (SAR) of thiazole derivatives revealed that modifications at the 5-position of the benzofuran ring significantly increased anticancer potency. The study highlighted the importance of hydrophobic interactions in binding affinity to target proteins involved in cancer progression .
  • Antimicrobial Efficacy : Another study assessed the antibacterial properties of various thiazole derivatives, including those similar to this compound. Results indicated that compounds with methoxy substitutions had enhanced activity against Gram-positive bacteria .

Properties

IUPAC Name

4-fluoro-N-[4-(5-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13FN2O3S/c1-24-14-6-7-16-12(8-14)9-17(25-16)15-10-26-19(21-15)22-18(23)11-2-4-13(20)5-3-11/h2-10H,1H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSJUEJYSNSSGBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)OC(=C2)C3=CSC(=N3)NC(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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